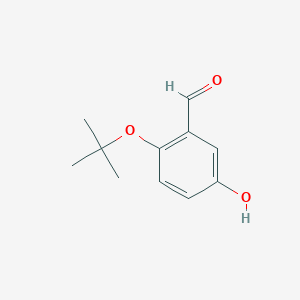![molecular formula C10H11NO4 B14847630 [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid: is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid typically involves the esterification of a pyridine derivative followed by a series of chemical reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-(methoxycarbonyl)-6-methylpyridine with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: In chemistry, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. These derivatives could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
作用机制
The mechanism of action of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
- 4-(Methoxycarbonyl)phenylacetic acid
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid
- 4-Carboxymethylbenzoic acid methyl ester
Comparison: Compared to these similar compounds, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties. The pyridine ring can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other carboxymethyl derivatives.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(4-methoxycarbonyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(10(14)15-2)4-8(11-6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI 键 |
TWJLAWNKFDNOHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


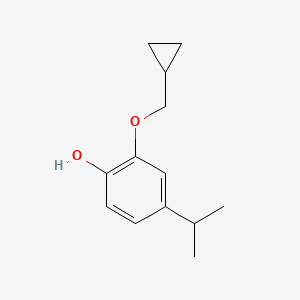
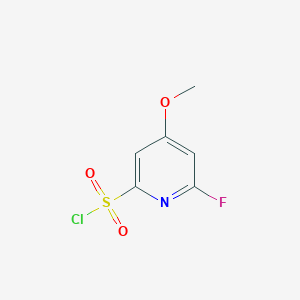

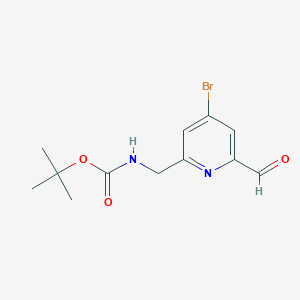

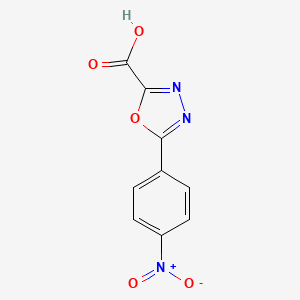
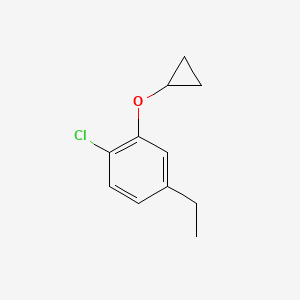
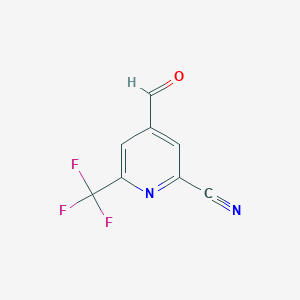

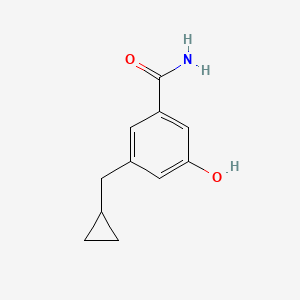

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
